Tuliposide B

Description

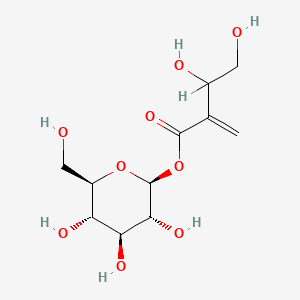

Structure

3D Structure

Properties

CAS No. |

19870-33-8 |

|---|---|

Molecular Formula |

C11H18O9 |

Molecular Weight |

294.25 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dihydroxy-2-methylidenebutanoate |

InChI |

InChI=1S/C11H18O9/c1-4(5(14)2-12)10(18)20-11-9(17)8(16)7(15)6(3-13)19-11/h5-9,11-17H,1-3H2/t5?,6-,7-,8+,9-,11+/m1/s1 |

InChI Key |

KVRQQFBSAHPTAB-FUYPYFFWSA-N |

SMILES |

C=C(C(CO)O)C(=O)OC1C(C(C(C(O1)CO)O)O)O |

Isomeric SMILES |

C=C(C(CO)O)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

C=C(C(CO)O)C(=O)OC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Antibacterial Properties

Tuliposide B has been identified as possessing strong antibacterial activity. Research indicates that it exhibits effectiveness against a variety of bacterial strains, making it a candidate for developing new antimicrobial agents. The structure-activity relationship studies have shown that specific modifications to this compound can enhance its antibacterial properties. For instance, 6-tuliposide B was synthesized and tested against multiple bacterial strains, revealing that its action mechanism may involve targeting bacterial MurA, a crucial enzyme in bacterial cell wall synthesis .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Activity Against Bacteria | Mechanism of Action |

|---|---|---|

| 6-Tuliposide B | Strong | Inhibition of MurA |

| Tulipalin B | Moderate | Similar to this compound |

| Modified Derivatives | Varies (enhanced) | Target-specific |

Enzymatic Conversion and Metabolism

The metabolism of this compound involves specific enzymes that convert it into other bioactive compounds. The identification of the this compound-converting enzyme (TCEB) has been pivotal in understanding its biochemical pathways. TCEB catalyzes the conversion of this compound into tulipalin B, which also possesses antimicrobial properties. This enzymatic activity is predominantly localized in tulip pollen, suggesting a specialized role in plant defense during reproductive stages .

Table 2: Enzymatic Activity in Different Tulip Tissues

| Tissue | Specific Activity (units mg⁻¹ protein) | Ratio (A/B) |

|---|---|---|

| Bulb | 30 ± 3.2 | 10 |

| Petal | 7.0 ± 0.46 | 10 |

| Pistil | 1.6 ± 0.032 | 4.1 |

| Leaf | 0.62 ± 0.019 | 0.71 |

Industrial Applications

The potential industrial applications of this compound are being explored, particularly in the development of environmentally friendly antimicrobial agents for agriculture and food preservation. Given its natural origin and efficacy against pathogens, this compound could serve as a biopesticide or preservative, reducing reliance on synthetic chemicals .

Case Studies

- Microbial Inhibition : A study demonstrated that extracts containing this compound effectively inhibited the growth of sulfate-reducing bacteria, which are known to cause corrosion in pipelines. This finding suggests that this compound could be utilized in bio-corrosion prevention strategies within industrial settings .

- Plant Defense Mechanisms : Research has shown that tulips produce this compound as part of their defense strategy against bacterial infections during pollination. The increased production of this compound upon stress conditions highlights its role in plant immunity .

Comparison with Similar Compounds

Structural Variations Among Tuliposides

Tuliposides are a family of glucose esters differentiated by their acyl groups and substitution positions. Key structural and functional distinctions include:

Key Observations :

- Positional Isomerism : this compound and 6-Tuliposide B differ only in the esterification site (C-1 vs. C-6), which affects their stability and enzymatic processing .

- Acyl Group Diversity : Tuliposide J contains a rare branched acyl group, unlike the α,β-unsaturated esters in Tuliposides A and B .

Mechanistic Insights :

- This compound targets MurA , a key enzyme in bacterial peptidoglycan synthesis, explaining its broad-spectrum antibacterial effects .

- Tuliposide A’s allergenicity is linked to its spontaneous conversion to tulipalin A, which reacts with skin proteins .

Ecological and Pharmacological Roles

- This compound : Serves as a phytoanticipin, preemptively protecting reproductive tissues from pathogens .

- Tuliposide A : Primarily functions as a phytoalexin, induced under stress .

- Tuliposide J : Emerging evidence suggests a role in regulating melanin synthesis, a unique function among tuliposides .

Preparation Methods

Baylis-Hillman Reaction-Based Synthesis

-

Glucose derivatization : Protection of hydroxyl groups using benzyl ethers.

-

Baylis-Hillman adduct formation : Reaction between a glucose-derived aldehyde and methyl acrylate catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane).

-

Deprotection : Removal of benzyl groups via hydrogenolysis.

This method achieved a 12% overall yield, with critical challenges including the labile nature of the α-methylene group and stereochemical control at the C3 position.

Table 1: Key Parameters for Baylis-Hillman-Based Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Glucose protection | BnBr, NaH, DMF | 85 | |

| Baylis-Hillman reaction | Methyl acrylate, DABCO | 65 | |

| Lactonization | HCl, MeOH | 78 | |

| Deprotection | H₂, Pd/C | 90 |

Asymmetric Synthesis for Stereochemical Control

Enantioselective Baylis-Hillman Reaction

To address stereochemical challenges, an asymmetric Baylis-Hillman reaction was developed using chiral catalysts. Shigetomi et al. employed a quinidine-derived catalyst to achieve 85% enantiomeric excess (ee) at the C3 position. The reaction proceeds via a Zimmerman-Traxler transition state, with the catalyst’s hydroxyl group coordinating to the carbonyl oxygen of the glucose-derived aldehyde.

Chiral Pool Synthesis from L-Ascorbic Acid

An alternative approach utilized L-ascorbic acid as a chiral starting material, exploiting its inherent C3 and C4 stereocenters. Key steps include:

-

Oxidative cleavage : Conversion of L-ascorbic acid to a dialdehyde.

-

Wittig olefination : Introduction of the α-methylene group.

-

Glucosylation : Coupling with activated glucose using Schmidt’s trichloroacetimidate method.

This method achieved a 19% overall yield, with superior stereocontrol but requiring costly starting materials.

Enzymatic Conversion from Tulip Biomass

Tuliposide-Converting Enzyme (TCEB)-Mediated Synthesis

Tulip biomass serves as a renewable source of PosB, which is enzymatically converted to tulipalin B (PaB) by TCEB, a plastid-localized carboxylesterase. The process involves:

Table 2: PosB Content in Tulip Cultivars

| Cultivar | PosB (mg/g dry weight) | Reference |

|---|---|---|

| Madame Lefeber | 34.2 ± 1.8 | |

| Apeldoorn | 28.7 ± 2.1 | |

| Red Impression | 22.4 ± 1.5 |

Extraction and Isolation Techniques

Solid-Phase Extraction (SPE)

PosB is isolated from tulip gum using C18 SPE cartridges, with recovery rates exceeding 90%. The gum is dissolved in KH₂PO₄ buffer (pH 6.0) to prevent alkaline degradation.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method using a HILIC column (Water Acquity BEH Amide) and isocratic elution with 0.1% formic acid achieves baseline separation of PosB from tulipalins. Detection at 208 nm provides a limit of quantification (LOQ) of 0.1 µg/mL.

Table 3: HPLC Parameters for PosB Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | HILIC BEH Amide | |

| Mobile phase | 0.1% formic acid | |

| Flow rate | 0.3 mL/min | |

| Retention time | 8.2 ± 0.3 min |

Analytical Methods for Quantification

Quantitative NMR (qNMR)

A qNMR method using maleic acid as an internal standard was validated for PosB quantification in tulip gum. Key features:

Stability Studies

PosB degrades rapidly at pH > 7, with a half-life of 2.3 hours at pH 8.0. Storage at −20°C in buffer (pH 6.0) preserves >95% stability for 6 months.

Comparative Analysis of Preparation Methods

Table 4: Efficiency Metrics Across Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Chemical synthesis | 12–19 | >98 | Low | High (solvent waste) |

| Enzymatic conversion | >95 | 85–90 | High | Low |

| Extraction | 90 | 70–80 | Moderate | Moderate |

Q & A

Basic Research Questions

Q. What are the primary methodological approaches for detecting and quantifying Tuliposide B in plant tissues?

- Answer : this compound is typically isolated using aqueous extraction followed by liquid chromatography (e.g., HPLC) for purification. Structural confirmation is achieved via NMR spectroscopy, particularly for distinguishing it from Tuliposide A. Anther-specific accumulation can be quantified using time-course HPLC analysis, with peak biosynthesis occurring 7 days pre-flowering .

Q. How is the biosynthesis of this compound temporally and spatially regulated in Tulipa gesneriana?

- Answer : Biosynthesis initiates approximately 14 days pre-flowering, peaking at 7 days pre-flowering. Spatial analysis via tissue-specific HPLC reveals this compound is uniquely concentrated in anthers, unlike Tuliposide A, which is distributed across other floral and vegetative tissues .

Q. What experimental models are suitable for assessing the antimicrobial activity of this compound?

- Answer : Standardized disk diffusion or broth microdilution assays using bacterial strains (e.g., Bacillus subtilis, Escherichia coli) are effective. Note that this compound exhibits broad antibacterial activity but no efficacy against Candida spp., necessitating separate fungal assays .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in substrate specificity among this compound-converting enzyme (TCE-B) isoforms?

- Answer : Comparative kinetic assays under varying pH (5.0–8.0) and substrate concentrations can clarify isoform-specific activity. Molecular diversity studies, including cloning and heterologous expression of TCE-B isoforms (e.g., from pollen vs. vegetative tissues), reveal functional divergence. Phylogenetic analysis of TCE-B homologs further contextualizes enzymatic evolution .

Q. How can researchers optimize the enzymatic synthesis of this compound derivatives while minimizing ecological impact?

- Answer : One-step enzymatic conversion using recombinant TCE-B (EC 4.2.99.22) avoids toxic solvents. For example, this compound can be synthesized from 1,6-diacyl-glucose precursors via lactonization, with reaction yields improved by optimizing pH (6.5–7.5) and temperature (25–30°C) .

Q. What methodologies address challenges in heterologous expression of TCE-B for mechanistic studies?

- Answer : Codon optimization for bacterial (e.g., E. coli) or yeast expression systems enhances soluble protein yield. Activity loss due to misfolding can be mitigated by co-expressing chaperones (e.g., GroEL/GroES). Functional validation requires in vitro assays with purified enzyme and LC-MS detection of tulipalin B .

Methodological Recommendations for Contradictory Data

- Enzyme Activity Discrepancies : Use isothermal titration calorimetry (ITC) to compare binding affinities of TCE-B isoforms. Molecular dynamics simulations can model substrate-enzyme interactions .

- Ecological Extraction : Replace organic solvents with water-based extraction, as this compound is hydrophilic. Validate yield via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.